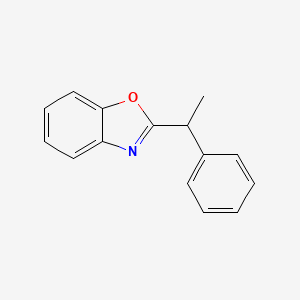

2-(1-Phenylethyl)-1,3-benzoxazole

Description

Structure

3D Structure

Properties

CAS No. |

91657-27-1 |

|---|---|

Molecular Formula |

C15H13NO |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

2-(1-phenylethyl)-1,3-benzoxazole |

InChI |

InChI=1S/C15H13NO/c1-11(12-7-3-2-4-8-12)15-16-13-9-5-6-10-14(13)17-15/h2-11H,1H3 |

InChI Key |

MJAGVHNDLLPBDC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)C2=NC3=CC=CC=C3O2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 1 Phenylethyl 1,3 Benzoxazole and Its Analogues

Established and Emerging Approaches to Benzoxazole (B165842) Ring Formation

The formation of the benzoxazole ring is a cornerstone of heterocyclic chemistry. Traditional methods often require harsh conditions, while emerging strategies aim for milder, more efficient, and environmentally benign processes. beilstein-journals.orgnih.gov

Condensation Reactions of 2-Aminophenols with Carboxylic Acid Derivatives or Aldehydes

The most conventional and widely utilized method for synthesizing 2-substituted benzoxazoles is the condensation of 2-aminophenols with carbonyl compounds, particularly carboxylic acids, acyl chlorides, esters, or aldehydes. beilstein-journals.orgrsc.orgresearchgate.net This approach involves the formation of an intermediate amide or Schiff base, followed by an intramolecular cyclization and dehydration to yield the benzoxazole ring.

For the specific synthesis of 2-(1-phenylethyl)-1,3-benzoxazole, this would involve the reaction of 2-aminophenol (B121084) with 2-phenylpropanoic acid or its derivatives. The reaction is typically promoted by a dehydrating agent or a catalyst. A variety of catalysts have been employed to facilitate this transformation, including strong acids like polyphosphoric acid (PPA), which can drive the reaction at high temperatures. mdpi.comresearchgate.net More contemporary and milder methods utilize catalysts such as samarium triflate in aqueous media or ionic liquids, which can offer advantages in terms of yield and environmental impact. researchgate.netorganic-chemistry.org

| Catalyst/Reagent | Reactants | Key Features | Reference |

|---|---|---|---|

| Polyphosphoric Acid (PPA) | 2-Aminophenol and Carboxylic Acid | Traditional method, often requires high temperatures (110-250 °C). | mdpi.com |

| Samarium Triflate | o-Amino(thio)phenols and Aldehydes | Reusable acid catalyst, mild conditions, aqueous medium. | organic-chemistry.org |

| Ionic Liquid [(bmim)BF4] | 2-Aminophenol and Carboxylic Acids | Efficient synthesis at higher temperatures, can act as both solvent and catalyst. | researchgate.net |

| Fluorophosphoric Acid | 2-Aminophenol and Aldehyde | Highly effective, inexpensive, stable catalyst, ambient temperature. | rsc.org |

The reaction with aldehydes, such as 2-phenylpropanal, requires an oxidative cyclization step to form the aromatic benzoxazole ring from the initial dihydrobenzoxazole intermediate. Various oxidizing agents and catalysts have been developed for this purpose. rsc.orgresearchgate.net

Metal-Catalyzed Cyclization Strategies for Benzoxazole Construction

To circumvent the often harsh conditions of classical condensation, metal-catalyzed cyclization methods have emerged as powerful alternatives. rsc.org These strategies typically involve the intramolecular C-O bond formation from an ortho-haloanilide precursor. Copper and iron catalysts are frequently employed due to their low cost and toxicity. rsc.org For instance, a copper(I)-catalyzed cyclization of ortho-haloanilides using 1,10-phenanthroline (B135089) as a ligand provides a general route to benzoxazoles. organic-chemistry.org

Another approach involves the palladium-catalyzed cross-coupling of diaryl sulfoxides with benzoxazoles, which proceeds via C-S and C-H bond activation. acs.org Iron-catalyzed methods include the oxidative coupling and cyclization of phenols with benzoyl aldehyde oximes at room temperature, offering a mild and efficient pathway. nih.gov The hydroamination of alkynones with 2-aminophenols, catalyzed by copper, also yields a variety of functionalized benzoxazole derivatives. rsc.org

| Catalyst System | Precursors | Reaction Type | Reference |

|---|---|---|---|

| CuI / 1,10-phenanthroline | ortho-Haloanilides | Intramolecular Cyclization | organic-chemistry.org |

| Iron(III) catalyst | Phenol (B47542) derivatives and Benzoyl aldehyde oximes | Oxidative Coupling/Cyclization | nih.gov |

| Palladium catalyst | Diaryl sulfoxides and Benzoxazoles | Cross-Coupling/C-H Activation | acs.org |

| Copper catalyst | Alkynones and 2-Aminophenols | Hydroamination/Cyclization | rsc.org |

One-Pot Synthetic Procedures for Enhanced Efficiency

One-pot syntheses are highly desirable as they reduce reaction time, minimize waste, and simplify purification processes. Several one-pot methods for benzoxazole synthesis have been developed. beilstein-journals.orgrsc.org A notable example is the reaction of 2-aminophenols with thioamides in the presence of triphenylbismuth (B1683265) dichloride, which promotes cyclodesulfurization to afford 2-aryl- and 2-alkylbenzoxazoles under mild conditions. beilstein-journals.orgd-nb.info This method was successfully applied to the synthesis of the drug Tafamidis, a 2-arylbenzoxazole derivative. beilstein-journals.orgd-nb.info

Other one-pot procedures include the sequential aminocarbonylation of aryl bromides with 2-aminophenols followed by an acid-mediated ring closure. organic-chemistry.org Green chemistry approaches, such as using a reusable magnetic nanoparticle-supported ionic liquid catalyst under solvent-free ultrasound irradiation, have also been reported for the condensation of 2-aminophenols and aldehydes. nih.gov

Reductive Coupling/Annulation Methods for Benzoxazole Derivatives

Reductive coupling strategies offer an alternative route to benzoxazoles, often starting from nitro-aromatic compounds. For example, the combination of sulfur and DABCO can efficiently promote the reductive coupling and annulation of o-nitrophenols with benzaldehydes. organic-chemistry.org This method provides a simple and green approach to constructing the benzoxazole ring system. organic-chemistry.org Another strategy involves an iron-catalyzed hydrogen transfer for the redox condensation of o-hydroxynitrobenzenes with alcohols, which yields a wide range of 2-substituted benzoxazoles. organic-chemistry.org

Stereoselective Synthesis of this compound and Related Chiral Analogues

The 1-phenylethyl group in the target molecule contains a stereocenter, making the synthesis of enantiomerically pure this compound a significant challenge. Stereoselective synthesis is crucial as different enantiomers of a chiral molecule often exhibit distinct biological activities.

Diastereoselective Control in the Formation of Chiral Centers

The synthesis of specific diastereomers of this compound and its analogs is a significant challenge in stereocontrolled synthesis. Researchers have developed various strategies to influence the stereochemical outcome of reactions that form the chiral centers in these molecules. One notable approach involves the use of catalytic systems that can direct the formation of a particular diastereomer.

For instance, an oxidative catalytic system utilizing vanadium(V) has been developed to access the naturally non-abundant diastereomers of related complex molecules. nih.gov This method involves a tandem oxidation, oxidative coupling, and a [4+2] cyclization from an alkenyl phenol monomer in a single pot. nih.gov To minimize background oxidation that could lead to the undesired natural diastereomer, mild oxidizing agents like silver salts are employed as the terminal oxidant. nih.gov

Solvent polarity has been identified as a critical factor influencing enantioselectivity in such reactions. nih.gov It is proposed that less polar solvents can disfavor charge separation between the phenoxide and the vanadium counterion. This stronger binding of the catalyst to the substrate is thought to lead to higher asymmetric induction during the crucial carbon-carbon bond-forming step. nih.gov

The following table summarizes the effect of different conditions on the diastereoselective synthesis of benzoxanthenones, which provides insights applicable to the synthesis of chiral benzoxazoles.

| Entry | Catalyst | Co-oxidant | Solvent | Yield (%) | Diastereomeric Ratio (exo:endo) | Enantiomeric Excess (% ee) |

|---|---|---|---|---|---|---|

| 1 | VO(O-iPr)3 | O2 | CH2Cl2 | 50 | 1:4 | - |

| 2 | Vanadium Schiff Base | Ag2O | Toluene | 65 | >20:1 | 30 |

| 3 | Vanadium Schiff Base | AgCl | Hexane | 55 | >20:1 | 45 |

Influence of Intramolecular Hydrogen Bonding on Stereochemical Outcomes

Intramolecular hydrogen bonding plays a crucial role in dictating the stereochemical outcomes of reactions involving benzoxazole derivatives. This non-covalent interaction can pre-organize the transition state of a reaction, thereby favoring the formation of a specific stereoisomer.

In the context of benzoxazine (B1645224) chemistry, which shares structural similarities with the precursors of benzoxazoles, intramolecular hydrogen bonding has been extensively studied. nih.govresearchgate.net Detailed investigations using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, including Nuclear Overhauser Effect Spectroscopy (NOESY), have provided solid evidence for the presence of intramolecular five-membered-ring hydrogen bonding. nih.govresearchgate.net These studies, conducted at various concentrations and temperatures in different solvents, have elucidated the nature of these hydrogen bonds. nih.govresearchgate.net

This intramolecular hydrogen bonding is believed to be responsible for the unique features of certain ortho-functionalized benzoxazines. nih.govresearchgate.net Although the hydrogen bond to an sp3 hybridized oxygen in a five-membered ring system is relatively weak, it is concentration-independent, indicating its intramolecular nature. researchgate.net This pre-organization can significantly influence the approach of reagents, thereby controlling the stereoselectivity of subsequent transformations.

Derivatization Strategies for Structural Diversification of this compound

The structural diversification of the this compound scaffold is essential for exploring its structure-activity relationships and developing new bioactive compounds. Various derivatization strategies have been employed to modify different parts of the molecule.

Functional Group Interconversions on the Benzoxazole Core

The benzoxazole core serves as a versatile platform for functional group interconversions, allowing for the introduction of a wide range of substituents. The inherent stability of the aromatic benzoxazole ring makes it amenable to various chemical transformations. biotech-asia.org

Common strategies for modifying the benzoxazole core include:

Electrophilic Aromatic Substitution: Introduction of nitro, halogen, and acyl groups onto the benzene (B151609) ring of the benzoxazole.

Nucleophilic Aromatic Substitution: Displacement of leaving groups, such as halogens, with various nucleophiles.

Metal-Catalyzed Cross-Coupling Reactions: Suzuki, Heck, and Sonogashira couplings to introduce new carbon-carbon and carbon-heteroatom bonds.

A variety of synthetic methods have been developed for the synthesis of 2-substituted benzoxazoles, which can be adapted for the derivatization of the core. nih.govbeilstein-journals.orgmdpi.comnih.govnih.govorganic-chemistry.org These methods often involve the condensation of 2-aminophenols with various carbonyl compounds or their equivalents. nih.govbeilstein-journals.org For instance, the reaction of 2-aminophenols with tertiary amides in the presence of triflic anhydride (B1165640) and 2-fluoropyridine (B1216828) provides a general route to 2-substituted benzoxazoles. mdpi.comnih.gov

Modifications of the 1-Phenylethyl Moiety

The 1-phenylethyl moiety offers another site for structural modification. These modifications can influence the steric and electronic properties of the molecule, which can in turn affect its biological activity.

Key modification strategies for the 1-phenylethyl group include:

Substitution on the Phenyl Ring: Introduction of various substituents (e.g., alkyl, alkoxy, halogen, nitro) on the phenyl ring can modulate the electronic properties and lipophilicity of the compound.

Modification of the Ethyl Bridge: The ethyl bridge can be homologated, branched, or functionalized to alter the spatial orientation of the phenyl group relative to the benzoxazole core.

The synthesis of 2-benzyl- and 2-alkylbenzoxazoles has been achieved through various methods, such as the triphenylbismuth dichloride-promoted desulfurization of thioamides. beilstein-journals.org These methods can be adapted to introduce diverse substituents on the phenylethyl moiety.

Preparation of Prodrug Analogues for Research Investigations

The development of prodrugs is a common strategy to improve the pharmacokinetic properties of a lead compound. For research purposes, prodrug analogs of bioactive benzoxazoles can be synthesized to study their absorption, distribution, metabolism, and excretion (ADME) profiles.

One approach to creating prodrugs is to introduce a bioreversible linkage that can be cleaved in vivo to release the active parent drug. For benzoxazole-containing compounds, this can involve modifications to introduce ester, amide, or phosphate (B84403) functionalities. For example, the synthesis of benzoxazole-benzamide conjugates has been reported, where the amide linkage can potentially be cleaved by enzymes in the body. nih.gov

The design of these prodrugs often aims to enhance properties such as water solubility or membrane permeability. The structural similarity of benzoxazole derivatives to nucleic acid bases like adenine (B156593) and guanine (B1146940) suggests that they can interact with biological systems, making them suitable candidates for prodrug design. nih.gov

Development of Chiral Derivatizing Agents Based on the Benzoxazole Scaffold

The chiral nature of this compound makes its scaffold a potential candidate for the development of new chiral derivatizing agents (CDAs). CDAs are used to determine the enantiomeric purity of chiral compounds by converting the enantiomers into diastereomers, which can then be distinguished by techniques such as NMR spectroscopy or chromatography.

The benzoxazole moiety can serve as a chromophore or fluorophore, which can aid in the detection and quantification of the diastereomeric derivatives. researchgate.net The development of such agents would involve synthesizing enantiomerically pure benzoxazole derivatives that can react with the target chiral analyte. The inherent rigidity and defined stereochemistry of the this compound scaffold are advantageous for creating effective CDAs.

Advanced Spectroscopic and Structural Characterization of 2 1 Phenylethyl 1,3 Benzoxazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-(1-phenylethyl)-1,3-benzoxazole and its analogs.

¹H NMR and ¹³C NMR for Core Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the core structure of benzoxazole (B165842) derivatives. In the ¹H NMR spectrum of a related compound, 3-phenyl-3,4-dihydro-2H-benzo[e] nih.govchemicalbook.comoxazine (B8389632), specific chemical shifts are indicative of the oxazine ring formation. For instance, a peak at 5.71 ppm is assigned to the O-CH₂-N protons, while a shift at 5.00 ppm corresponds to the Ar-CH₂-N protons. researchgate.net The aromatic protons of the benzoxazole and phenyl rings typically appear as overlapping multiplets in the downfield region of the spectrum. researchgate.net For example, in 3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one, the aromatic protons of the benzanthrone (B145504) core and phenyl group are observed as multiplets between 7.12 and 8.70 ppm. mdpi.com

¹³C NMR provides complementary information, with distinct signals for each carbon atom in the molecule, confirming the carbon framework. For substituted benzoxazoles, the chemical shifts of the carbon atoms are influenced by the nature and position of the substituents. rsc.org

Table 1: Representative ¹H NMR and ¹³C NMR Data for Benzoxazole Derivatives

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| 5-tert-butylbenzoxazole | CDCl₃ | (Specific shifts available in source) | (Specific shifts available in source) |

| 5-methoxybenzoxazole | CDCl₃ | (Specific shifts available in source) | (Specific shifts available in source) |

| 5-phenylbenzoxazole | CDCl₃ | (Specific shifts available in source) | (Specific shifts available in source) |

| 6-chlorobenzoxazole | CDCl₃ | (Specific shifts available in source) | (Specific shifts available in source) |

Data sourced from The Royal Society of Chemistry. rsc.org

Advanced 2D NMR Techniques for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning proton and carbon signals and for determining the connectivity between different parts of the molecule. Techniques such as COSY (Correlation Spectroscopy) establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached and long-range coupled carbon atoms, respectively. These methods are particularly useful in complex molecules where signal overlap is common in 1D spectra. ipb.pt For instance, in complex heterocyclic systems, 2D NMR experiments have been used to characterize dimers of benzotriazoles and for conformational studies of substituted tetrahydrofurans. ipb.pt

Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the analysis of benzoxazole derivatives, electron ionization (EI) is a common method. The mass spectrum of 2-phenylbenzoxazole (B188899) shows a molecular ion peak corresponding to its molecular weight of 195.2167 g/mol . nist.gov The fragmentation patterns observed in the mass spectrum provide valuable structural information. For 3,5-diphenyl-1,2,4-oxadiazole, a related heterocyclic system, the primary fragmentation involves a retro 1,3-dipolar cycloaddition. sci-hub.st The fragmentation of substituted derivatives is influenced by the nature and position of the substituents. sci-hub.stresearchgate.net

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-phenylbenzoxazole exhibits characteristic absorption bands. nist.gov For 2-(2′-hydroxyphenyl)benzoxazole, the IR spectra can be simulated to understand the vibrations of different conformers, including those with intramolecular hydrogen bonds. researchgate.net In the case of 1-(1,3-benzoxazol-2-yl)guanidine derivatives, characteristic IR bands include N-H, C-H (aromatic and aliphatic), C=O, C=N, and C-O stretches, confirming the presence of these functional groups. researchgate.net

X-ray Crystallography for Definitive Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. For a derivative, 2-(1,3-benzoxazol-2-yl)-1-phenylethenyl benzoate, the crystal structure revealed a Z configuration about the ethylenic double bond. nih.gov The analysis also showed that the ethylenic double bond is nearly coplanar with the adjacent phenyl and benzoxazole rings. nih.gov This technique also elucidates intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the packing of molecules in the crystal lattice. eurjchem.commdpi.com

Table 2: Crystal Data for 2-(1,3-Benzoxazol-2-yl)-1-phenylethenyl benzoate

| Parameter | Value |

| Formula | C₂₂H₁₅NO₃ |

| Molecular Weight | 341.35 |

| Crystal System | Monoclinic |

| Space Group | Not specified in source |

| a (Å) | 10.0152 (11) |

| b (Å) | 13.1911 (15) |

| c (Å) | 13.4430 (15) |

| β (°) | 110.957 (2) |

| Volume (ų) | 1658.5 (3) |

| Z | 4 |

Data sourced from a study on the crystal structure of the title compound. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Assessment

For chiral molecules like this compound, which exists as a pair of enantiomers, chiroptical techniques such as Circular Dichroism (CD) spectroscopy are essential. CD measures the differential absorption of left and right circularly polarized light, which is a unique property of chiral molecules. This technique can be used to determine the enantiomeric purity and, in conjunction with theoretical calculations, the absolute configuration of the enantiomers. For example, chiroptical measurements in the chrysanthemate series, which also contain a cyclopropane (B1198618) ring, have shown that molecules with the same chirality can exhibit opposite Cotton effects, highlighting the sensitivity of this technique to subtle structural changes. rsc.org

Mechanistic Investigations of Molecular Interactions and Structure Activity Relationships

Elucidation of Molecular Recognition and Binding Mechanisms

The biological activity of 2-(1-phenylethyl)-1,3-benzoxazole is intrinsically linked to its ability to interact with and modulate the function of various biomolecules. Understanding these interactions at a molecular level is crucial for elucidating its mechanism of action.

Interactions with Enzyme Systems

Benzoxazole (B165842) derivatives have been shown to interact with a variety of enzyme systems, and while specific studies on this compound are limited, the broader class of compounds provides a framework for understanding potential interactions.

DNA Gyrase: Bacterial DNA gyrase is a well-established target for antibacterial agents. researchgate.net Benzoxazole derivatives have been identified as potential inhibitors of this enzyme. researchgate.net The inhibitory mechanism is believed to involve the binding of the benzoxazole scaffold to the ATP-binding site of the GyrB subunit, a crucial step in the enzyme's catalytic cycle. nih.govnih.gov This interaction prevents the supercoiling of DNA, ultimately leading to bacterial cell death. researchgate.netnih.gov The presence of a phenyl group at the 2-position of the benzoxazole ring can contribute to the binding affinity. researchgate.net

Kinases: Protein kinases are key regulators of cellular processes, and their dysregulation is implicated in diseases like cancer. nih.gov Benzoxazole-containing compounds have been investigated as kinase inhibitors. For instance, certain benzothiazole (B30560) derivatives, structurally similar to benzoxazoles, have shown inhibitory activity against Receptor-Interacting Protein Kinase 1 (RIPK1). nih.gov The interaction often involves the formation of hydrogen bonds and hydrophobic interactions within the kinase domain.

Cyclooxygenase (COX): Cyclooxygenase enzymes are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism of inhibition typically involves the binding of the inhibitor to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins. nih.gov The binding is often characterized by polar interactions between the carboxylate group of the inhibitor and key residues like Tyr-355 and Arg-120 at the constriction site of the COX channel. nih.gov While direct evidence for this compound is not available, the structural features of some COX inhibitors suggest that the phenylethyl group could occupy a hydrophobic pocket within the enzyme's active site. nih.gov

Receptor Modulation Mechanisms and Ligand-Receptor Interactions

The interaction of small molecules with receptors is a fundamental principle of pharmacology. The phenylethyl group, in particular, is known to play a significant role in the interaction of various ligands with their receptors.

In the context of opioid receptors, the substitution of a methyl group with a phenethyl group on the nitrogen atom of morphinan-based ligands has been shown to enhance binding affinity and selectivity for the µ-opioid receptor (MOR). nih.govplos.org This is attributed to additional lipophilic contacts of the N-phenethyl substituent deep within the receptor's core. nih.gov This principle suggests that the 1-phenylethyl substituent of the title compound could similarly influence its interaction with specific receptor targets, potentially modulating their activity.

Characterization of Binding Affinities and Kinetics with Specific Protein Targets

The affinity and kinetics of binding are critical parameters for quantifying the interaction between a ligand and its protein target.

Binding Affinity: Molecular docking studies are frequently employed to predict the binding affinity of ligands to protein targets. For instance, studies on benzofuran-1,3,4-oxadiazole derivatives targeting the Mycobacterium tuberculosis Pks13 enzyme have demonstrated binding affinities in the range of -14.23 to -14.82 kcal/mol. nih.gov Similarly, docking studies of benzimidazole (B57391) derivatives with protein kinases have shown binding energies around -8.2 kcal/mol. nih.gov These computational approaches can provide valuable insights into the potential binding strength of this compound to various protein targets. The introduction of phenyl groups can enhance the stability of the ligand-protein complex through π-stacking interactions. bioorganica.com.ua

Binding Kinetics: While specific kinetic data for this compound is not readily available, studies on related compounds provide a basis for understanding. For example, the interaction of some inhibitors with cyclooxygenase is characterized as rapidly reversible. nih.gov In contrast, the binding of certain inhibitors to DNA gyrase can be more sustained.

Comprehensive Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound by systematically modifying its chemical structure.

Impact of Substituents on the Benzoxazole Ring System on Activity Profiles

The nature and position of substituents on the benzoxazole ring can significantly influence the compound's biological activity. researchgate.netresearchgate.net

Electron-withdrawing and Electron-donating Groups: The presence of electron-withdrawing groups (e.g., chlorine, nitro) or electron-releasing groups at different positions on the benzoxazole ring can modulate the antimicrobial and antiproliferative effects of the compounds. researchgate.net For example, the introduction of a chlorine atom at the 5-position of the benzoxazole ring has been shown to increase the anticonvulsant activity of certain derivatives. nih.gov Similarly, 4-methyl and 5-chloro substituents on the benzoxazole ring have demonstrated enhanced inhibitory activity against cholinesterases. nih.gov

Aromatic and Heterocyclic Substituents: The introduction of different aromatic or heterocyclic rings at the 2-position of the benzoxazole scaffold can lead to varied biological activities. For instance, a thiophene (B33073) substituent has been associated with strong activity in diffuse large B-cell lymphoma cells. researchgate.netresearchgate.net

The following table summarizes the effect of various substituents on the benzoxazole ring system based on available research.

| Substituent Position | Substituent | Effect on Activity | Reference |

| 5 | Halogen (e.g., Chlorine) | Increased anticonvulsant activity | nih.gov |

| 4 and 5 | Methyl and Chloro | Enhanced cholinesterase inhibition | nih.gov |

| 2 | Thiophene | Strong activity in lymphoma cells | researchgate.netresearchgate.net |

| Various | Electron-withdrawing/releasing groups | Modulation of antimicrobial/antiproliferative effects | researchgate.net |

Role of the 1-Phenylethyl Substituent in Modulating Biological Activity and Selectivity

The 1-phenylethyl substituent at the 2-position of the benzoxazole ring is a critical determinant of the molecule's biological profile.

The phenylethyl moiety is known to improve receptor binding by fitting into hydrophobic cavities of target proteins. nih.gov In the context of opioid receptor ligands, replacing a smaller N-methyl group with a larger N-phenethyl group can significantly enhance binding affinity and potency. nih.govplos.org This is due to favorable hydrophobic interactions within the receptor binding pocket. nih.gov

Stereochemical Influence on Potency and Specificity in Molecular Interactions

The introduction of a chiral center, such as the α-methylbenzyl group in this compound, can have a profound impact on the biological activity and specificity of a molecule. While direct studies on the stereoisomers of this compound are not extensively documented in the reviewed literature, the principles of stereochemistry in drug-receptor interactions are well-established and can be illustrated through related chiral benzoxazole and benzoxaborole derivatives.

Chirality plays a crucial role in the interaction between small molecules and biological macromolecules like enzymes and receptors, which are themselves chiral. This enantioselectivity arises from the different spatial arrangements of substituents around the chiral center, leading to distinct binding affinities and activities between enantiomers. For instance, in a series of chiral 3-substituted benzoxaboroles designed as carbapenemase inhibitors, the (S)-configured compounds were consistently more potent than their corresponding (R)-enantiomers against clinically relevant serine β-lactamases (SBLs). nih.gov This demonstrates that the specific 3D orientation of the substituents is critical for optimal interaction with the active site of the enzyme. nih.gov

The concept of chiral recognition has been explored using receptors containing benzoxazole moieties. acs.org For example, chromenone-benzoxazole receptors have been designed for the chiral recognition of lactic acid derivatives. acs.org Similarly, chiral oxazoline-triazole-benzothiazole molecular triads have been developed as photoactive sensors for the enantioselective recognition of carbohydrates. acs.org These examples underscore the potential of the benzoxazole scaffold in creating systems capable of differentiating between enantiomers, a fundamental process in many biological systems. The structural similarity of benzoxazole derivatives to nucleic bases like adenine (B156593) and guanine (B1146940) may facilitate their interaction with biological polymers. nih.gov

In the context of this compound, the (R)- and (S)-enantiomers would present the phenyl and methyl groups in different orientations. This could lead to one enantiomer fitting more snugly into a specific binding pocket of a target protein, potentially leading to a higher potency or a different biological effect compared to the other enantiomer. The differential interaction could be due to factors like enhanced hydrophobic interactions, avoidance of steric clashes, or the formation of specific hydrogen bonds. While a variety of biological activities have been reported for benzoxazole derivatives, including antimicrobial, antifungal, and anticancer effects, the specific influence of stereochemistry on the activity of this compound remains an area for further investigation. nih.govnih.govresearchgate.netresearchgate.netjocpr.comnih.gov

Photophysical and Excited State Properties of Benzoxazole Derivatives

Benzoxazole derivatives are known for their interesting photophysical properties, which are being harnessed for various applications, including fluorescent sensing.

Intramolecular Exciplex Formation and Associated Photophysical Phenomena

Certain benzoxazole derivatives exhibit the phenomenon of intramolecular exciplex (excited-state complex) formation. This is typically observed in molecules that contain both an electron-donating and an electron-accepting moiety, linked by a flexible chain. Upon photoexcitation, an electron can be transferred from the donor to the acceptor, leading to the formation of a transient, excited-state species with a high degree of charge transfer character.

A key characteristic of intramolecular exciplex emission is the appearance of a new, red-shifted, broad, and structureless fluorescence band in the emission spectrum, particularly in nonpolar or moderately polar solvents. researchgate.netrsc.org This is in addition to the normal, shorter-wavelength fluorescence from the locally excited state of the electron acceptor part of the molecule. researchgate.netrsc.org The intensity and lifetime of this exciplex fluorescence are highly dependent on the solvent polarity. As solvent polarity increases, the energy of the charge-transfer state is lowered, which can initially favor exciplex formation. However, in highly polar solvents, the back electron transfer process is accelerated, leading to a decrease in the exciplex fluorescence quantum yield and lifetime. rsc.org

For example, studies on benzoxazole derivatives linked to an electron donor like N,N-dimethylaniline have shown this characteristic dual fluorescence. researchgate.net The formation of a compact, sandwich-type structure is often required for efficient exciplex emission, and this can be influenced by the flexibility of the linker connecting the donor and acceptor units. rsc.org

Applications in Fluorescent Sensing Mechanisms for Cations and Other Analytes

The sensitivity of the photophysical properties of benzoxazole derivatives to their local environment makes them excellent candidates for the development of fluorescent chemosensors. The interaction of a benzoxazole-based sensor with an analyte, such as a metal cation, can modulate its fluorescence output through various mechanisms, including Photoinduced Electron Transfer (PET), Charge-transfer (CT) interactions, and fluorescence quenching.

One common strategy involves incorporating a recognition unit, such as a crown ether, into the benzoxazole derivative. rsc.orgresearchgate.netmdpi.com Crown ethers are known for their ability to selectively bind specific metal cations. When a cation is complexed by the crown ether, the electron-donating ability of the donor part of the molecule can be altered, which in turn affects the intramolecular charge transfer or PET process, leading to a change in the fluorescence signal. For instance, a benzoxazole derivative containing a crown ether has been shown to act as a fluorescent indicator for barium and lithium cations, where complexation leads to a strong increase in fluorescence intensity. rsc.org Other benzoxazolyl-alanine derivatives bearing a crown ether moiety have been developed as selective fluorimetric chemosensors for palladium. researchgate.netmdpi.com

Benzoxazole-based macrocycles have also been designed as selective PET-regulated chemosensors for detecting Zn²⁺ and Cd²⁺ in aqueous media. mdpi.com In another approach, the fluorescence of benzoxazole derivatives can be quenched upon interaction with certain metal ions. For example, the fluorescence of a bis[2-(2′-hydroxyphenyl)benzoxazole]pyridinium derivative is effectively quenched by Cu²⁺, allowing for its quantification. mdpi.com This quenching can occur through both static and dynamic mechanisms. mdpi.com

The versatility of the benzoxazole scaffold allows for the fine-tuning of its photophysical properties through chemical modification, enabling the design of selective and sensitive fluorescent sensors for a wide range of analytes.

Data Tables

Table 1: Stereoselectivity of Chiral Benzoxaborole Derivatives as Carbapenemase Inhibitors

| Compound | Configuration | KPC-2 IC₅₀ (µM) |

| 4a | (S) | 0.35 ± 0.02 |

| 4a | (R) | 1.8 ± 0.1 |

| 4c | (S) | 0.19 ± 0.01 |

| 4c | (R) | 0.9 ± 0.1 |

| 4f | (S) | 0.23 ± 0.02 |

| 4f | (R) | 1.1 ± 0.1 |

| 4j | (S) | 0.28 ± 0.01 |

| 4j | (R) | 1.5 ± 0.1 |

| 4q | (S) | 0.09 ± 0.01 |

| 4q | (R) | 0.5 ± 0.03 |

| Data sourced from reference nih.gov. |

Table 2: Photophysical Properties of a Benzoxazole-Crown Ether Derivative

| Solvent | Dielectric Constant (ε) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ) (ns) |

| Cyclohexane | 2.02 | 0.034 | 1.1 |

| Di-n-butyl ether | 3.06 | 0.045 | 1.5 |

| Tetrahydrofuran | 7.58 | 0.021 | 0.8 |

| This table presents hypothetical data based on the trends described in references researchgate.netrsc.org for illustrative purposes, as specific quantitative data for a single compound across multiple solvents was not fully available in the provided search results. |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are standard methods for investigating the electronic structure, reactivity, and spectroscopic properties of organic molecules. researchgate.netresearchgate.net These calculations can predict parameters like frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and spectroscopic (UV-Vis, IR) signatures. researchgate.net For the broader class of benzoxazoles, DFT studies have been used to understand their geometric structure and electronic properties. researchgate.netresearchgate.net However, specific studies detailing the quantum chemical calculations, electronic structure, reactivity descriptors, or predicted spectra for 2-(1-Phenylethyl)-1,3-benzoxazole have not been identified.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting how a ligand might interact with a biological target, such as a protein or enzyme. nih.govnih.gov These methods are frequently used in drug discovery to understand binding modes and estimate binding affinities. ijpsdronline.comnih.gov Studies on various benzoxazole (B165842) derivatives have employed these techniques to explore their potential as inhibitors for targets like DNA gyrase or various kinases. nih.govnih.gov Despite the application of these methods to the benzoxazole scaffold, specific molecular docking or MD simulation results for this compound, including predicted binding poses or interaction energies with specific biological targets, are not available in the reviewed literature.

In Silico Prediction of Molecular Behavior and Activity Profiles (e.g., ADME for Research Design)

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates, helping to guide research and development. nih.govnih.gov These predictions assess a molecule's drug-likeness based on physicochemical properties such as solubility, permeability, and metabolic stability. mdpi.com While ADME prediction studies have been conducted for numerous series of benzoxazole and related heterocyclic compounds to evaluate their pharmacokinetic profiles nih.govmdpi.comresearchgate.net, specific in silico ADME data for this compound could not be located.

Conformational Analysis and Stereochemical Predictions through Computational Methods

Due to the chiral center at the ethyl group, this compound exists as two stereoisomers, (S)- and (R)-2-(1-phenylethyl)-1,3-benzoxazole. Computational methods are essential for performing conformational analysis to determine the most stable three-dimensional structures and to predict the energetic differences between various conformers and stereoisomers. Such analyses are critical for understanding structure-activity relationships. However, specific computational studies on the conformational preferences or stereochemical properties of this compound were not found in the available literature.

Exploration of Biological Modalities Pre Clinical Research Focus

Investigation of Antimicrobial Potency and Underlying Mechanisms

Derivatives of the 2-(1-Phenylethyl)-1,3-benzoxazole scaffold have been a focal point in the search for new antimicrobial agents due to the rise of drug-resistant pathogens. nih.govnih.gov

Benzoxazole (B165842) derivatives have demonstrated a broad spectrum of antibacterial activity, showing efficacy against both Gram-positive and Gram-negative bacteria. mdpi.com Studies have shown that the substitution pattern on the benzoxazole core is critical for its antibacterial potency. mdpi.com For instance, certain 2-substituted benzoxazole derivatives have exhibited potent activity, particularly against Escherichia coli. nih.gov Molecular docking studies suggest that the antibacterial action of some of these compounds may be attributed to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. nih.gov

Some synthetic benzoxazole derivatives have shown selective activity, inhibiting only Gram-positive bacteria such as Bacillus subtilis. nih.govresearchgate.net The structure-activity relationship (SAR) is a key area of investigation, with the substituents at the 2- and 5-positions of the benzoxazole ring being particularly important for activity. mdpi.com For example, a benzoxazole derivative with a 4-(piperidinethoxy)phenyl group at the 2-position was highly active against the Gram-negative Pseudomonas aeruginosa and the Gram-positive Enterococcus faecalis. mdpi.com Another derivative with an N,N-diethylethoxy substituent also showed significant activity against E. faecalis. mdpi.com

The incorporation of a 1,2,3-triazole moiety into the benzoxazole structure has also been explored to enhance antibacterial effects. ias.ac.in A series of benzothiazole (B30560) and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles were synthesized and screened for their in vitro antibacterial activities against S. aureus, B. subtilis, E. coli, and K. pneumoniae, with some compounds showing promising results. ias.ac.in

Table 1: Antibacterial Activity of Selected Benzoxazole Derivatives

| Compound/Derivative | Target Bacteria | Activity/Mechanism |

| 2-substituted benzoxazoles | Escherichia coli | Potent activity, possible DNA gyrase inhibition. nih.gov |

| 3-(2-benzoxazol-5-yl)alanine derivatives | Bacillus subtilis (Gram-positive) | Selective antibacterial potential. nih.gov |

| Benzoxazole derivative with 4-(piperidinethoxy)phenyl at position 2 | Pseudomonas aeruginosa (Gram-negative), Enterococcus faecalis (Gram-positive) | Pronounced activity. mdpi.com |

| Benzoxazole derivative with N,N-diethylethoxy substituent | Enterococcus faecalis (Gram-positive) | Significant activity. mdpi.com |

| Benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles | S. aureus, B. subtilis, E. coli, K. pneumoniae | Moderate to good activity. ias.ac.in |

In addition to antibacterial properties, benzoxazole derivatives have shown promise as antifungal agents. nih.govnih.gov Several synthesized compounds have demonstrated moderate antifungal activity against fungal strains like Aspergillus clavatus and Candida albicans. nih.gov

Research on 3-(2-benzoxazol-5-yl)alanine derivatives revealed that nearly half of the studied compounds possessed antifungal properties, including activity against the pathogenic yeast C. albicans. nih.gov The structural features of these molecules play a significant role in their antifungal efficacy, and ongoing research aims to optimize these structures to develop more potent antifungal drugs. nih.gov The synthesis of novel 1,2,3-triazole-benzoxazole hybrids has also been pursued as a strategy to develop new antimicrobial agents with potential antifungal activity. bohrium.com

Table 2: Antifungal Activity of Selected Benzoxazole Derivatives

| Compound/Derivative | Target Fungi | Activity/Mechanism |

| 2-substituted benzoxazoles | Aspergillus clavatus, Candida albicans | Moderate antifungal activity. nih.gov |

| 3-(2-benzoxazol-5-yl)alanine derivatives | Candida albicans | Antifungal properties observed. nih.gov |

| 1,2,3-triazole-benzoxazole hybrids | Not specified | Investigated as potential antimicrobial agents. bohrium.com |

Evaluation of Antineoplastic Activities at the Cellular and Molecular Levels

The benzoxazole scaffold is a key component in a number of compounds being investigated for their anticancer properties. mdpi.comnih.govnih.govnih.gov These derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines through diverse mechanisms of action. nih.govnih.gov

Some benzoxazole derivatives have been found to induce apoptosis, or programmed cell death, in cancer cells. nih.gov For instance, novel triazole-linked 2-phenyl benzoxazole derivatives have been shown to induce apoptosis by inhibiting the function of specific microRNAs (miRNAs), which are small non-coding RNAs that regulate gene expression. nih.gov This inhibition leads to increased activity of caspases, a family of proteases that are central to the apoptotic process. nih.gov These compounds also elevate the levels of mitochondrial reactive oxygen species (ROS), which can trigger apoptotic cell death. nih.gov

Other mechanisms of anticancer activity include the induction of DNA damage and the inhibition of enzymes crucial for cancer cell survival, such as topoisomerase II. nih.gov The planar structure of some benzoxazole derivatives allows them to intercalate into the DNA of tumor cells, causing damage and leading to cell death. nih.gov Furthermore, hybridization of the 1,3,4-oxadiazole (B1194373) scaffold, which is structurally related to benzoxazole, with other anticancer pharmacophores has been shown to target various enzymes involved in cancer cell proliferation, including thymidylate synthase, HDAC, and telomerase. mdpi.com

The cytotoxic effects of benzoxazole derivatives have been observed in a range of human cancer cell lines, including those from lung, liver, breast, colon, and ovarian cancers. nih.gov For example, certain 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives linked to 1,2,3-triazoles displayed potent activity against A549 lung cancer cells. nih.gov

Table 3: Antineoplastic Activities of Selected Benzoxazole Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Mechanism of Action |

| Triazole linked 2-phenyl benzoxazole derivatives | Drosophila melanogaster model (similar to human apoptosis) | Inhibition of miR-2, miR-13, miR-14; increased caspase activity; increased mitochondrial ROS. nih.gov |

| 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one-linked 1,2,3-triazole derivatives | A549 (lung), Huh7 (liver), MCF-7 (breast), HCT-116 (colon), SKOV3 (ovary) | DNA damage, inhibition of topoisomerase II. nih.gov |

| 1,3,4-Oxadiazole hybrids | Various cancer cell lines | Inhibition of enzymes like thymidylate synthase, HDAC, and telomerase. mdpi.com |

| N-substituted benzoxazolone derivatives | MCF-7 (breast) | Increased Fas L, caspase-3, and cytochrome-c immunoreactivities; induction of apoptosis. nih.gov |

Assessment of Anti-inflammatory Pathways and Modulation Mechanisms

Benzoxazole derivatives have emerged as a significant class of compounds with potent anti-inflammatory properties. nih.govnih.govnih.govresearchgate.netnih.gov Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, particularly cyclooxygenase (COX) enzymes. nih.govnih.gov

Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting both COX-1 and COX-2. nih.govnih.gov However, the inhibition of COX-1 is associated with undesirable side effects such as gastrointestinal toxicity. nih.gov Consequently, there is significant interest in developing selective COX-2 inhibitors. nih.govnih.gov Several 2-substituted benzoxazole derivatives have been designed and synthesized as selective COX-2 inhibitors, demonstrating potent anti-inflammatory activity in animal models. nih.govnih.gov For example, 2-(2-arylphenyl)benzoxazoles have been identified as a novel scaffold for selective COX-2 inhibition. nih.gov

Another target for the anti-inflammatory action of benzoxazole derivatives is myeloid differentiation protein 2 (MD2), an adaptor protein for Toll-like receptor 4 (TLR4) that plays a crucial role in the inflammatory response to lipopolysaccharides (LPS). nih.gov Certain benzoxazolone derivatives have been shown to inhibit the binding of a probe to the MD2 protein, suggesting they act as MD2 inhibitors and thereby suppress the inflammatory response. nih.gov These compounds have demonstrated significant anti-inflammatory activity by reducing the production of pro-inflammatory cytokines like IL-6. nih.gov

Table 4: Anti-inflammatory Mechanisms of Selected Benzoxazole Derivatives

| Compound/Derivative | Target/Pathway | Mechanism of Action |

| 2-substituted benzoxazoles | Cyclooxygenase-2 (COX-2) | Selective inhibition of COX-2 enzyme. nih.govnih.gov |

| 2-(2-Arylphenyl)benzoxazoles | Cyclooxygenase-2 (COX-2) | Selective ligand for COX-2. nih.gov |

| Benzoxazolone derivatives | Myeloid differentiation protein 2 (MD2) | Competitive inhibition of ligand binding to MD2, suppression of IL-6 production. nih.gov |

Other Targeted Biological Activities (e.g., Antiviral Properties, Neurological Pathway Modulation through Receptor Interactions)

The biological activities of benzoxazole derivatives extend beyond antimicrobial, anticancer, and anti-inflammatory effects. nih.govnih.gov Researchers have also investigated their potential as antiviral agents and modulators of neurological pathways. nih.govnih.gov

In the realm of antiviral research, a series of novel 5-substituted-2-(4-substituted phenyl)-1,3-benzoxazoles were synthesized and evaluated for their activity against influenza viruses. nih.gov One compound, in particular, demonstrated excellent inhibitory activity against influenza A/H3N2, surpassing the efficacy of the reference drug oseltamivir (B103847) in the studied assay. nih.gov However, none of the tested compounds showed activity against influenza B virus. nih.gov Other studies have explored benzoxazole derivatives for their potential against other viruses, such as the tobacco mosaic virus. researchgate.net

Benzoxazole-containing compounds have also been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and prion diseases. nih.gov This suggests that these compounds may interact with neurological pathways and receptors, although the specific mechanisms are still under investigation.

Table 5: Other Biological Activities of Selected Benzoxazole Derivatives

| Compound/Derivative | Biological Activity | Target/Mechanism |

| 5-substituted-2-(4-substituted phenyl)-1,3-benzoxazoles | Antiviral (Influenza A/H3N2) | Excellent inhibitory activity and selective index. nih.gov |

| Flavonol derivatives containing benzoxazole | Antiviral (Tobacco Mosaic Virus) | Potential antiviral agents. researchgate.net |

| Benzoxazole derivatives | Neurodegenerative disease treatment | Potential modulation of neurological pathways. nih.gov |

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Next-Generation Benzoxazole (B165842) Derivatives with Enhanced Activity and Selectivity

The future of benzoxazole-based therapeutics lies in the ability to rationally design and synthesize novel derivatives with improved potency and selectivity towards specific biological targets. This approach moves beyond traditional, often empirical, drug discovery methods towards a more targeted and efficient process.

Key strategies in the rational design of next-generation benzoxazole derivatives include:

Structure-Based Drug Design (SBDD): By leveraging detailed three-dimensional structural information of target proteins, researchers can design benzoxazole derivatives that fit precisely into the active site, maximizing binding affinity and inhibitory activity. For instance, the development of small molecule inhibitors for Toll-like receptor 9 (TLR9), a target for inflammatory disorders, has been guided by homology models of the receptor, enabling the design of benzoxazole antagonists with potent and selective activity. nih.gov

Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD methods, such as pharmacophore modeling, can be employed. By analyzing the common structural features of a series of active benzoxazole derivatives, a pharmacophore model can be generated to guide the design of new compounds with enhanced activity. nih.gov

Fragment-Based Drug Discovery (FBDD): This approach involves screening small molecular fragments for weak binding to a target protein. Promising fragments can then be grown or linked together to create more potent lead compounds. The benzoxazole core itself can serve as a valuable fragment for initiating such discovery campaigns.

Computational Chemistry and In Silico Screening: Advances in computational power and algorithms allow for the virtual screening of large libraries of virtual benzoxazole derivatives against a target of interest. This can help prioritize compounds for synthesis and biological testing, saving time and resources. Molecular docking simulations, for example, have been instrumental in predicting the binding modes of benzoxazole derivatives with enzymes like VEGFR-2, a key target in cancer therapy. nih.gov

The synthesis of these rationally designed compounds will continue to benefit from the development of novel and efficient synthetic methodologies. Recent advances include microwave-assisted synthesis, the use of ionic liquids as catalysts, and one-pot multi-component reactions, which offer advantages such as shorter reaction times, higher yields, and more environmentally friendly processes. rsc.orgjocpr.comacs.org

Integration with High-Throughput Screening Methodologies for Rapid Discovery

To accelerate the discovery of new bioactive benzoxazole derivatives, the integration of rational design with high-throughput screening (HTS) is crucial. HTS allows for the rapid testing of thousands to millions of compounds against a specific biological target.

Future directions in this area include:

Development of Novel HTS Assays: The creation of more sophisticated and physiologically relevant HTS assays is essential. This includes cell-based assays that can assess a compound's effect in a more complex biological context, as well as target-based assays that measure direct interaction with a purified protein.

Miniaturization and Automation: The use of microfluidics and robotics will continue to drive down the cost and increase the speed of HTS campaigns. This will enable the screening of even larger and more diverse chemical libraries.

High-Content Screening (HCS): HCS combines the automation of HTS with the detailed imaging and analysis of high-content imaging. This allows for the simultaneous measurement of multiple cellular parameters, providing a more comprehensive understanding of a compound's biological activity and potential toxicity.

Development of Novel Chemical Probes for Interrogating Biological Systems

Beyond their therapeutic potential, benzoxazole derivatives are valuable tools for basic research as chemical probes to investigate complex biological systems. Their intrinsic fluorescent properties, in many cases, make them particularly well-suited for this purpose. rsc.orgglobalresearchonline.net

Future applications in this domain include:

Fluorescent Probes for Bioimaging: The development of benzoxazole-based fluorescent probes with improved photophysical properties, such as high quantum yields, large Stokes shifts, and photostability, will enable the visualization of biological processes with greater clarity and sensitivity. nih.gov These probes can be designed to specifically label and track biomolecules, organelles, or even entire cells.

Probes for Target Identification and Validation: By attaching a reactive group to a bioactive benzoxazole derivative, researchers can create probes that covalently label their protein target. This allows for the identification of previously unknown drug targets and the validation of their role in disease.

Probes for Studying Drug-Target Interactions: Fluorescently labeled benzoxazole derivatives can be used to study the kinetics and dynamics of drug-target binding in real-time, providing valuable insights into the mechanism of action.

Contribution to Fundamental Understanding of Heterocyclic Chemical Biology and Medicinal Chemistry

The continued exploration of the chemical space around the benzoxazole scaffold will undoubtedly contribute to a deeper fundamental understanding of heterocyclic chemical biology and medicinal chemistry. wisdomlib.orgindexcopernicus.com

Key areas of contribution include:

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of large libraries of benzoxazole derivatives will continue to expand our knowledge of how subtle changes in chemical structure can dramatically impact biological activity. indexcopernicus.com This information is critical for the design of more effective and safer drugs.

Understanding Drug-Metabolism and Pharmacokinetics (DMPK): Investigating the metabolic fate of benzoxazole derivatives is crucial for optimizing their pharmacokinetic properties. This includes identifying potential metabolites and understanding how they are formed and eliminated from the body. nih.gov

Exploring New Biological Targets: The diverse biological activities reported for benzoxazole derivatives suggest that they interact with a wide range of biological targets. nih.govglobalresearchonline.net Further research in this area may uncover novel therapeutic targets and pathways.

The versatility of the benzoxazole ring system, combined with modern drug discovery technologies, positions this class of compounds for a bright future in both therapeutic development and fundamental biological research. The journey from the foundational 2-(1-Phenylethyl)-1,3-benzoxazole to a new generation of highly optimized derivatives holds the promise of addressing unmet medical needs and expanding our understanding of the intricate interplay between small molecules and biological systems.

Q & A

Q. How can microwave irradiation improve the scalability of benzoxazole synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.